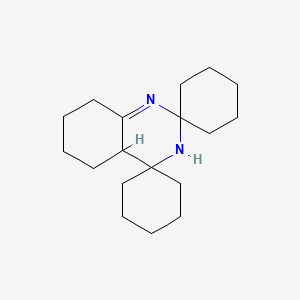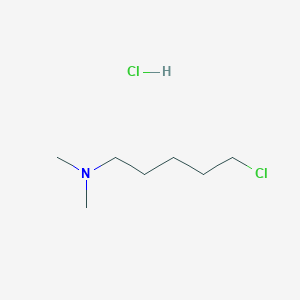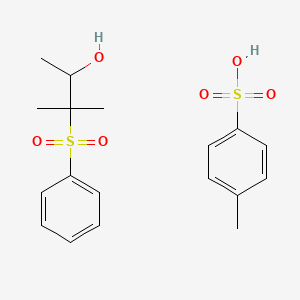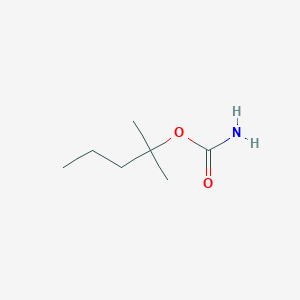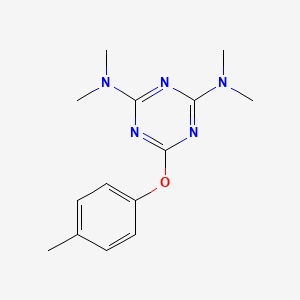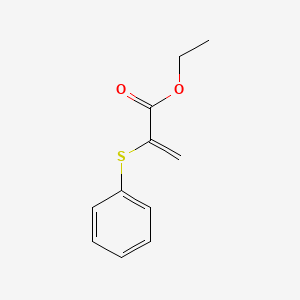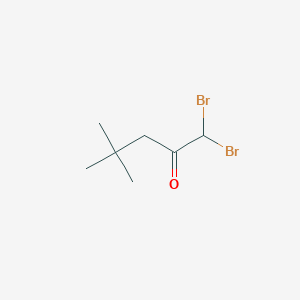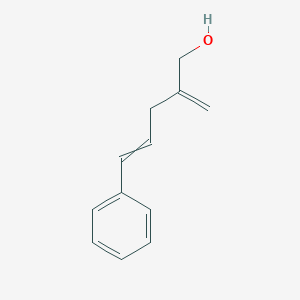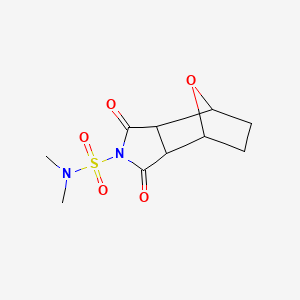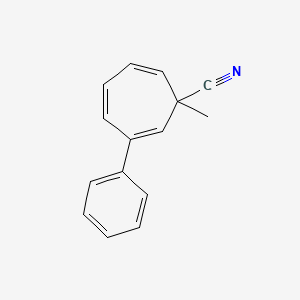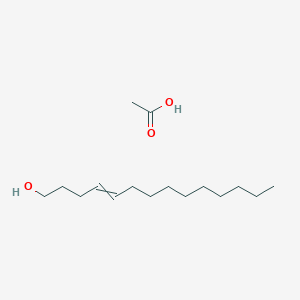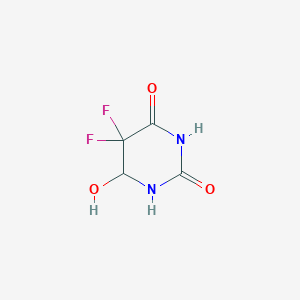
5,5-Difluoro-6-hydroxydihydropyrimidine-2,4(1h,3h)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5-Difluoro-6-hydroxydihydropyrimidine-2,4(1h,3h)-dione is a fluorinated pyrimidine derivative Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine and are key components of nucleic acids
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Difluoro-6-hydroxydihydropyrimidine-2,4(1h,3h)-dione typically involves the fluorination of a suitable pyrimidine precursor. Common methods include:
Direct Fluorination: Using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Nucleophilic Substitution: Starting from a halogenated pyrimidine and reacting with a fluoride source such as potassium fluoride (KF) in a polar aprotic solvent.
Industrial Production Methods
Industrial production may involve large-scale fluorination processes using continuous flow reactors to ensure safety and efficiency. The choice of fluorinating agents and solvents is critical to optimize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can undergo reduction reactions, potentially converting the hydroxyl group to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, or other strong oxidizers.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Formation of a diketone derivative.
Reduction: Formation of a fully reduced pyrimidine.
Substitution: Formation of various substituted pyrimidines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5,5-Difluoro-6-hydroxydihydropyrimidine-2,4(1h,3h)-dione may have applications in:
Chemistry: As a building block for the synthesis of more complex fluorinated organic molecules.
Biology: Potential use in studying enzyme interactions due to its structural similarity to nucleotides.
Medicine: Possible applications in drug design and development, particularly in antiviral or anticancer therapies.
Industry: Use in the development of advanced materials with specific properties imparted by the fluorine atoms.
Wirkmechanismus
The mechanism of action of 5,5-Difluoro-6-hydroxydihydropyrimidine-2,4(1h,3h)-dione would depend on its specific application. In biological systems, it may interact with enzymes or receptors, mimicking natural nucleotides and interfering with biological processes. The fluorine atoms can enhance binding affinity and selectivity for molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Fluorouracil: A well-known fluorinated pyrimidine used in cancer treatment.
6-Fluoropyrimidine: Another fluorinated pyrimidine with potential biological activity.
Uniqueness
5,5-Difluoro-6-hydroxydihydropyrimidine-2,4(1h,3h)-dione is unique due to the presence of two fluorine atoms and a hydroxyl group, which may confer distinct chemical and biological properties compared to other fluorinated pyrimidines.
Eigenschaften
CAS-Nummer |
55052-50-1 |
|---|---|
Molekularformel |
C4H4F2N2O3 |
Molekulargewicht |
166.08 g/mol |
IUPAC-Name |
5,5-difluoro-6-hydroxy-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C4H4F2N2O3/c5-4(6)1(9)7-3(11)8-2(4)10/h1,9H,(H2,7,8,10,11) |
InChI-Schlüssel |
YQCRQILNIAPESZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1(C(C(=O)NC(=O)N1)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


